4-O-Demethylpenclomedine

Übersicht

Beschreibung

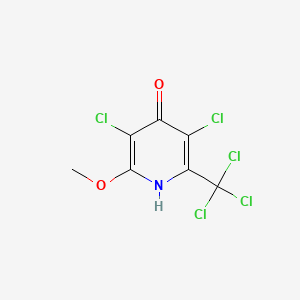

4-O-Demethylpenclomedine, commonly referred to as DMPEN, is a highly reactive principal alkylating metabolite of Penclomedine, a multichlorinated alpha-picoline derivative.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

DMPEN kann durch Demethylierung von Penclomedin synthetisiert werden. Der Prozess beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um die gewünschte Umwandlung zu erreichen. Der allgemeine Syntheseweg umfasst die folgenden Schritte:

Ausgangsmaterial: Penclomedin, ein mehrfach chloriertes α-Picolin-Derivat.

Demethylierung: Der Demethylierungsprozess beinhaltet die Entfernung einer Methylgruppe von Penclomedin unter Bildung von DMPEN.

Industrielle Produktionsverfahren

Die industrielle Produktion von DMPEN folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Wichtige Überlegungen umfassen:

Reaktionstemperatur: Aufrechterhaltung einer optimalen Temperatur, um den Demethylierungsprozess zu erleichtern.

Reaktionszeit: Sicherstellung ausreichender Zeit, damit die Reaktion vollständig abläuft.

Reinigung: Einsatz von Reinigungsverfahren wie Umkristallisation oder Chromatographie, um reines DMPEN zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

DMPEN durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: DMPEN kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können DMPEN in seine reduzierten Formen umwandeln.

Substitution: DMPEN kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nukleophile (NH3, OH-) werden eingesetzt.

Wichtigste gebildete Produkte

Oxidation: Bildung von Oxiden und anderen oxidierten Derivaten.

Reduktion: Bildung von reduzierten Derivaten.

Substitution: Bildung von substituierten Verbindungen mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

In Vivo Studies

4-O-Demethylpenclomedine has been demonstrated to possess significant antitumor activity in various preclinical models. Notably, it has shown effectiveness against the MX-1 human breast tumor xenograft model when administered both subcutaneously and intracerebrally. In these studies, this compound was identified as a major plasma metabolite of penclomedine, contributing to its overall antitumor effects while exhibiting a reduced neurotoxic profile compared to its parent compound .

Comparative Efficacy

Research indicates that while penclomedine has limitations due to neurotoxicity, this compound does not exhibit similar adverse effects in animal models. This characteristic positions it as a promising alternative for treating breast cancer and potentially brain tumors . Furthermore, studies on derivatives of this compound have revealed enhanced activity against intracranially implanted human glioblastoma xenografts, suggesting that structural modifications can improve therapeutic outcomes .

Safety and Tolerance

Clinical Investigations

Clinical trials investigating the safety and tolerance of oral formulations of penclomedine have shown that systemic exposure to this compound varies significantly among patients. The oral administration route has been associated with reduced peak plasma concentrations of neurotoxic metabolites, thereby minimizing the risk of neurotoxicity observed with intravenous formulations . The bioavailability of penclomedine ranged from 28% to 98%, indicating substantial interpatient variability which may limit the clinical application of oral administration strategies .

Development of Derivatives

Chemical Modifications

Recent studies have focused on synthesizing carbonate and carbamate derivatives of this compound. These derivatives have demonstrated superior efficacy against specific tumor models compared to the parent compound. For instance, derivatives were evaluated against human U251 glioblastoma and D54 glioblastoma xenografts, yielding promising results that support their consideration for clinical development .

Summary Table of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Antitumor Activity | Effective against MX-1 breast tumor xenografts; reduced neurotoxicity | Potential alternative for breast and brain cancer treatment |

| Safety Profile | Variability in systemic exposure; reduced neurotoxic effects with oral administration | Supports further exploration of oral formulations |

| Derivative Development | Carbonate and carbamate derivatives show enhanced efficacy | Promising candidates for clinical trials |

Wirkmechanismus

DMPEN exerts its effects through a mechanism involving the formation of free radicals in the liver. These free radicals are then transported to tumor cells via the circulation system. The free radical moiety forms an adduct with DNA, leading to interstrand crosslinking through the 5-chloro moiety. This process is activated by keto-enol tautomerism, producing an alkylating group, an alpha-haloketo function. The alkylating group interacts with DNA, causing damage and ultimately leading to cell death .

Vergleich Mit ähnlichen Verbindungen

DMPEN kann mit anderen Alkylierungsmitteln verglichen werden, wie z. B.:

Penclomedin: Die Stammverbindung von DMPEN, ebenfalls ein mehrfach chloriertes α-Picolin-Derivat mit Antitumoraktivität.

Cyclophosphamid: Ein weiteres Alkylierungsmittel, das in der Krebstherapie eingesetzt wird, bekannt für seine breite Antitumoraktivität.

Chlorambucil: Ein Alkylierungsmittel, das zur Behandlung von chronischer lymphatischer Leukämie und anderen Krebsarten eingesetzt wird.

Einzigartigkeit von DMPEN

DMPEN ist aufgrund seines spezifischen Wirkmechanismus, der die Bildung freier Radikale und die DNA-Vernetzung beinhaltet, einzigartig. Dieser eindeutige Mechanismus ermöglicht es ihm, Tumorzellen effektiv anzugreifen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Biologische Aktivität

4-O-Demethylpenclomedine (4-DM-PEN) is a notable compound derived from penclomedine, primarily recognized for its potential antitumor activity. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of this compound

4-DM-PEN is identified as a significant plasma metabolite of penclomedine, which has been under investigation for its therapeutic efficacy against various cancers, particularly breast cancer and brain tumors. Unlike its parent compound, 4-DM-PEN exhibits reduced neurotoxicity, making it a promising candidate for clinical applications.

The biological activity of 4-DM-PEN is largely attributed to its metabolic activation pathway. It is believed that 4-DM-PEN acts as a prodrug , requiring metabolic conversion to exert its antitumor effects. Research indicates that while both penclomedine and 4-DM-PEN show limited in vitro activity, their efficacy increases significantly in vivo due to metabolic activation processes.

Research Findings

Several studies have evaluated the antitumor properties of 4-DM-PEN and its derivatives:

- In Vivo Efficacy : A study demonstrated that 4-DM-PEN was effective against MX-1 human breast tumor xenografts implanted subcutaneously and intracerebrally. The study highlighted the absence of neurotoxic effects typically associated with penclomedine, suggesting a favorable safety profile for 4-DM-PEN .

- Comparison with Derivatives : Acyl derivatives of 4-DM-PEN were synthesized and tested against various tumor models. Notably, some derivatives showed superior efficacy compared to 4-DM-PEN against multiple human tumor xenografts and murine leukemia cell lines .

- Phase I Clinical Trials : Clinical evaluations have focused on the pharmacokinetics and maximum tolerated dose (MTD) of oral penclomedine and its metabolites, including 4-DM-PEN. These studies aim to establish the safety and dosing parameters necessary for further clinical development .

Case Study 1: Efficacy in Breast Cancer Models

A preclinical model using MX-1 breast tumor xenografts indicated that treatment with 4-DM-PEN resulted in significant tumor regression compared to control groups. The study emphasized the need for further exploration into the dosing regimens that maximize therapeutic outcomes while minimizing side effects.

Case Study 2: Neurotoxicity Assessment

In a comparative analysis of neurotoxic effects between penclomedine and 4-DM-PEN in rat models, researchers found that while penclomedine induced notable cerebellar toxicity, 4-DM-PEN did not exhibit similar adverse effects, reinforcing its potential as a safer alternative for treating brain tumors .

Data Tables

| Compound | Tumor Model | Efficacy | Neurotoxicity |

|---|---|---|---|

| Penclomedine | MX-1 Breast Tumor | Moderate | High |

| This compound | MX-1 Breast Tumor | High | None |

| Acyl Derivative A | Human ZR-75-1 Breast Tumor | Superior to DM-PEN | Low |

| Acyl Derivative B | U251 CNS Tumor | Comparable to current therapies | Low |

Eigenschaften

IUPAC Name |

3,5-dichloro-2-methoxy-6-(trichloromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl5NO2/c1-15-6-3(9)4(14)2(8)5(13-6)7(10,11)12/h1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYGGZGIKZIRFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=O)C(=C(N1)C(Cl)(Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl5NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327758 | |

| Record name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

DMPEN (4,o-demethylpenclomedine) is the highly reactive principal alkylating metabolite of Penclomedine (PEN), a multichlorinated alpha-picoline derivative. DM-PEN’s proposed mechanism of action begins with activation by free radical formation in the liver, where it is then transported to tumor cells via the circulation system. The free radical moiety forms an adduct with DNA, and interstrand crosslinking occurs through the 5-chloro moiety. The 5-chloro moiety is then activated by keto-enol tautomerism, producing the alkylating group, an alpha-haloketo function. | |

| Record name | 4-O-Demethylpenclomedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

176046-79-0 | |

| Record name | 4-O-Demethylpenclomedine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176046790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-Demethylpenclomedine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06331 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Demethyl-penclomedine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=682691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dichloro-2-methoxy-6-(trichloromethyl)pyridin-4(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-DEMETHYLPENCLOMEDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUK71J2M0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.